N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide
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Overview
Description
N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The azepane ring, a seven-membered ring containing nitrogen, is a notable feature of this compound The benzothiophene moiety, another significant component, is a sulfur-containing bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts such as palladium and Lewis acids to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and benzothiophene moiety play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azepane and benzothiophene derivatives, such as:
Azepine: A seven-membered nitrogen-containing ring, similar to azepane but with a double bond.
Benzazepine: A fused ring system containing both benzene and azepine rings.
Thiazepine: A seven-membered ring containing both sulfur and nitrogen atoms
Uniqueness
N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide is unique due to its specific combination of the azepane ring and benzothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H28N2O2S |
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Molecular Weight |
396.5g/mol |
IUPAC Name |
N-[3-(azepane-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C23H28N2O2S/c1-16-10-12-17(13-11-16)21(26)24-22-20(18-8-4-5-9-19(18)28-22)23(27)25-14-6-2-3-7-15-25/h10-13H,2-9,14-15H2,1H3,(H,24,26) |
InChI Key |
LYQAMOMUOOGEDA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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